alpha-Glutamylthymine

Vue d'ensemble

Description

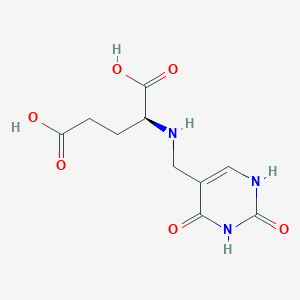

Alpha-Glutamylthymine is a hypermodified base found in DNA. It is a derivative of thymine, one of the four nucleobases in the nucleic acid of DNA. This compound is notable for its unique structural modification, which involves the addition of a glutamyl group to the thymine base. This modification can influence the stability and function of DNA, making this compound an interesting subject of study in the fields of genetics and molecular biology .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Glutamylthymine typically involves the chemical modification of thymine. One common method includes the reaction of thymine with a glutamyl donor under specific conditions that facilitate the formation of the glutamyl-thymine bond. This process often requires the use of catalysts and controlled temperature and pH conditions to ensure the desired modification is achieved .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. These reactors can precisely control the reaction conditions, such as temperature, pressure, and pH, to optimize the yield and purity of the compound. The process may also include purification steps, such as crystallization or chromatography, to isolate the this compound from other reaction by-products .

Analyse Des Réactions Chimiques

Key Reactions

-

Phosphorylation of 5-Hydroxymethyluridine (5-hmdU)

-

Amino Acid Transfer

-

Radical SAM-Mediated Isomerization (Optional)

Enzymatic Roles and Substrate Specificity

| Enzyme Class | Example (Phage Protein) | Function | Substrate Specificity |

|---|---|---|---|

| 5-HMUDK | M6 gp54, ViI gp67 | Phosphorylates 5-hmdU | Strict specificity for 5-hmdU |

| aGPT-Pplase | SP10 gp186, ΦW-14 gp109 | Transfers amino acids to 5-PmdU | Prefers glutamate/serine |

| PLP-dependent decarboxylase | ViI gp226 | Decarboxylates amino acid intermediates | Serine → ethanolamine |

| Radical SAM isomerase | M6 gp53 | Rearranges side-chain bonds in α-gluT | Requires [4Fe-4S] cluster |

Table 1: Key enzymes in α-gluT biosynthesis .

Experimental Validation

-

LC-MS Analysis : Confirmed the mass shift from 5-hmdU (388 u) to phosphorylated 5-PmdU (418 u) and subsequent α-gluT (315 u) .

-

Isotopic Labeling : Use of -glycine demonstrated direct incorporation into thymidine, validating the amino acid transfer mechanism .

-

Enzyme Knockout Studies : Omission of aGPT-Pplase or 5-HMUDK abolished α-gluT formation, confirming their necessity .

Reaction Conditions and Kinetics

-

pH Dependence : Optimal activity for aGPT-Pplase occurs at pH 9–9.5 .

-

ATP Hydrolysis : Each phosphorylation step consumes 1 ATP molecule, with values for ATP ranging from 0.5–1.2 mM .

-

Thermal Stability : Enzymes like RimK (a homolog) retain 86% activity at 55°C, indicating robustness .

Comparative Pathways in Phages

Phages employ divergent strategies for thymidine hypermodification:

Applications De Recherche Scientifique

Chemical Properties and Structure

Alpha-Glutamylthymine is a dipeptide derivative of thymine, which incorporates the amino acid glutamic acid. Its structure allows it to participate in biochemical reactions that are significant in various biological processes.

Scientific Research Applications

-

Biochemical Studies

- This compound has been used as a substrate in enzymatic assays to study nucleotide metabolism and modifications. Its role in facilitating the understanding of thymidine hypermodifications has been particularly noteworthy. Research has shown that modifications of nucleotides can impact DNA stability and function, making this compound valuable for studies focused on genetic material integrity and repair mechanisms .

-

Phage Research

- In virology, this compound has been identified as a component in the genomes of certain bacteriophages. These phages utilize modified nucleotides for their replication processes. Understanding how this compound functions within these viral systems can lead to insights into phage biology and potential therapeutic applications, particularly in phage therapy against antibiotic-resistant bacteria .

- Metabolic Studies

- Therapeutic Potential

Case Study 1: Enzymatic Functionality

A study published in Nucleic Acids Research explored the enzymatic pathways involving this compound. Researchers demonstrated its role as a substrate for specific kinases involved in nucleotide modification, highlighting its importance in understanding enzymatic specificity and efficiency .

Case Study 2: Phage Genome Analysis

Research conducted on bacteriophages revealed that this compound is integral to the modification of thymidine within their genomes. This modification was linked to enhanced stability and infectivity of the phages, suggesting that manipulating this compound could lead to improved phage therapy strategies .

Data Tables

| Application Area | Specific Use Case | Impact |

|---|---|---|

| Biochemical Studies | Substrate for enzymatic assays | Enhanced understanding of nucleotide metabolism |

| Phage Research | Component of bacteriophage genomes | Insights into viral replication mechanisms |

| Metabolic Studies | Nitrogen donor in biosynthetic pathways | Potential therapeutic applications |

| Therapeutic Potential | Modulation of amino acid synthesis | Implications for metabolic disorder treatments |

Mécanisme D'action

The mechanism of action of alpha-Glutamylthymine involves its incorporation into DNA, where it can influence the structure and function of the nucleic acid. The glutamyl group can interact with other molecules in the cell, potentially affecting DNA replication, repair, and transcription. The specific molecular targets and pathways involved in these processes are still under investigation, but it is believed that this compound may play a role in regulating gene expression and maintaining genomic stability .

Comparaison Avec Des Composés Similaires

Alpha-Glutamylthymine can be compared with other hypermodified DNA bases, such as:

Alpha-Putrescinylthymine: Another hypermodified thymine derivative with a putrescinyl group instead of a glutamyl group.

5-Methylcytosine: A well-known DNA modification that involves the addition of a methyl group to cytosine.

N6-Methyladenine: A modification involving the addition of a methyl group to adenine.

Uniqueness: this compound is unique due to its specific glutamyl modification, which can have distinct effects on DNA structure and function compared to other modifications. This uniqueness makes it a valuable compound for studying the impact of DNA modifications on genetic regulation and stability .

Activité Biologique

Alpha-glutamylthymine (α-Glu-Thy) is a modified nucleobase that has garnered attention in recent biochemical and genetic research due to its unique structural properties and biological implications. This compound is particularly notable for its role in the biosynthesis of nucleic acids and its potential applications in therapeutic contexts. This article delves into the biological activity of α-Glu-Thy, highlighting key research findings, mechanisms of action, and case studies.

Structure and Synthesis

This compound is characterized by the addition of an alpha-glutamyl group to the thymine base. The synthesis of α-Glu-Thy involves enzymatic pathways that incorporate amino acids into nucleobases, which can significantly alter their biochemical properties and interactions within DNA structures. Research indicates that α-Glu-Thy is synthesized through specific glycosyltransferases that facilitate the transfer of the glutamyl moiety to thymine, a process that remains poorly understood but is critical for its biological functions .

Biological Activity

1. Role in Nucleic Acid Modification:

α-Glu-Thy is primarily recognized for its involvement in the modification of DNA. The incorporation of modified bases like α-Glu-Thy can influence DNA stability, replication fidelity, and gene expression. Studies have shown that modified nucleobases can affect the binding affinity of DNA polymerases and other regulatory proteins, thereby impacting transcriptional activities .

2. Impact on Viral Genomes:

Recent research has highlighted the significance of α-Glu-Thy in viral DNA genomes, particularly in bacteriophages. These viruses utilize modified bases to enhance their survival and replication within host organisms. For example, α-Glu-Thy has been implicated in the mechanisms that allow bacteriophages to evade host immune responses by altering the recognition patterns of DNA .

3. Therapeutic Potential:

The unique properties of α-Glu-Thy suggest potential therapeutic applications, especially in targeted drug delivery systems where modified nucleobases can be used to enhance the specificity and efficacy of nucleic acid-based therapies. The ability to modify nucleobases could lead to advancements in gene therapy techniques, allowing for more precise genetic modifications .

Case Studies

Case Study 1: Bacteriophage Research

In a study examining bacteriophage genomes, researchers identified α-Glu-Thy as a critical component that facilitates viral replication under adverse conditions. The presence of this modified base was shown to enhance the stability of viral DNA, allowing for more efficient infection cycles .

Case Study 2: Enzymatic Pathways

A comprehensive analysis of enzymatic pathways involved in the biosynthesis of α-Glu-Thy revealed several key enzymes responsible for its incorporation into DNA. These findings underscore the complexity of nucleobase modifications and their implications for genetic engineering .

Comparative Data Table

| Property | This compound (α-Glu-Thy) | Thymine (Thy) |

|---|---|---|

| Molecular Formula | C₁₁H₁₄N₂O₄ | C₅H₆N₂O₂ |

| Role | Modified base in DNA | Standard nucleobase |

| Synthesis Pathway | Involves glycosyltransferases | Directly from deoxyribonucleotide precursors |

| Biological Function | Enhances viral genome stability | Fundamental building block of DNA |

| Therapeutic Potential | High (gene therapy applications) | Limited (traditional uses) |

Propriétés

IUPAC Name |

(2S)-2-[(2,4-dioxo-1H-pyrimidin-5-yl)methylamino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O6/c14-7(15)2-1-6(9(17)18)11-3-5-4-12-10(19)13-8(5)16/h4,6,11H,1-3H2,(H,14,15)(H,17,18)(H2,12,13,16,19)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGJNVZDOQDSDY-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)CNC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1)CN[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60997907 | |

| Record name | N-[(2,4-Dihydroxypyrimidin-5-yl)methyl]glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60997907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76567-27-6 | |

| Record name | alpha-Glutamylthymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076567276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(2,4-Dihydroxypyrimidin-5-yl)methyl]glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60997907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.